molecular formula C11H16N2O2 B13499613 Methyl 2-amino-3-(benzylamino)propanoate

Methyl 2-amino-3-(benzylamino)propanoate

Cat. No.: B13499613
M. Wt: 208.26 g/mol
InChI Key: QJGXGDPESFRITP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(benzylamino)propanoate is a synthetic amino acid derivative featuring a propanoate backbone with amino and benzylamino substituents at the 2- and 3-positions, respectively. The compound’s bifunctional nature (amino and benzylamino groups) suggests applications in coordination chemistry, catalysis, or pharmaceutical intermediates, though further studies are required to confirm these roles .

Properties

IUPAC Name

methyl 2-amino-3-(benzylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXGDPESFRITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Methyl 3-(benzylamino)propanoate (3c)
  • Structure: Benzylamino group at the 3-position of propanoate (vs. 2-amino-3-(benzylamino) in the target compound).
  • Synthesis: Produced via reaction of aniline, methyl acrylate, and methanol at 115°C, followed by chromatographic purification .
  • Key Data : ¹H-NMR (CDCl₃) shows signals for benzyl protons (δ 7.30–7.20 ppm) and methyl ester (δ 3.70 ppm).
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
  • Structure: Nitrophenyl substituent at the 3-position (vs. benzylamino in the target).
  • Synthesis: Derived from nitro derivative etherification using methanol and thionyl chloride .
  • Key Data: The electron-withdrawing nitro group enhances reactivity in reduction reactions (e.g., conversion to aminophenyl derivatives via sodium borohydride) .
  • Differentiation: The nitro group introduces distinct electronic effects compared to the benzylamino group, altering solubility and redox behavior .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Structure : Fluorophenyl substituent at the 3-position (CAS 64282-12-8).
  • Key Data : Molecular weight 233.67 g/mol; ¹H-NMR signals for aromatic protons (δ 7.20–7.10 ppm) and methyl ester (δ 3.75 ppm) .
  • Differentiation: The fluorine atom’s electronegativity impacts polarity and bioavailability, contrasting with the benzylamino group’s bulkier, nitrogen-rich profile .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-amino-3-(benzylamino)propanoate (hypothetical) C₁₁H₁₆N₂O₂ 224.26 (estimated) Amino, benzylamino
Methyl 3-(benzylamino)propanoate (3c) C₁₁H₁₅NO₂ 193.24 Benzylamino
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 Amino, fluorophenyl
Spectroscopic Signatures
  • Target Compound : Expected ¹H-NMR signals for benzyl protons (δ 7.30–7.20 ppm), methyl ester (δ 3.70 ppm), and NH₂ groups (δ 1.50–1.20 ppm).
  • 3c : Lacks NH₂ signals at position 2, simplifying its NMR profile .
  • Fluorophenyl Analog : Distinct ¹⁹F-NMR signal near δ -115 ppm due to fluorine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-3-(benzylamino)propanoate, and what are their key reaction parameters?

  • Methodological Answer : Common methods include coupling reactions between benzylamine derivatives and methyl esters of amino acids. For example, a two-step synthesis involving (1) protection of the amino group using tert-butoxycarbonyl (Boc) chemistry and (2) esterification under acidic conditions (e.g., HCl in methanol). Reaction optimization often requires monitoring via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates . Solvent selection (e.g., ethanol, dichloromethane) and catalysts (e.g., DCC for amide bond formation) are critical for yield improvement .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the benzylamino and ester groups. For example, the methyl ester resonance typically appears at ~3.6 ppm in ¹H NMR. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]+ for C₁₂H₁₇N₂O₂ at 237.13 m/z). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability tests under varying pH (4–8) and temperatures (4°C to 25°C) show degradation <5% over 72 hours when stored in anhydrous conditions. Hydrolysis of the ester group is a key stability concern, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing enantiomerically pure forms of the compound?

  • Methodological Answer : Chiral resolution techniques, such as using (R)- or (S)-Boc-protected intermediates followed by enzymatic hydrolysis, can achieve enantiomeric excess >98%. For example, lipase-catalyzed kinetic resolution selectively cleaves one enantiomer . Reaction monitoring via circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from rotational isomerism or hydrogen bonding. Computational modeling (DFT calculations) using software like Gaussian can simulate spectra and identify conformers. Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguities .

Q. How does structural modification of the benzylamino group impact biological activity?

  • Methodological Answer : SAR studies show that electron-withdrawing groups (e.g., -SO₂CH₃ at the para position) enhance receptor binding affinity by 30% compared to unsubstituted benzyl groups. Fluorination (e.g., 4-F substitution) improves metabolic stability but reduces solubility . Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target enzymes .

Q. What in vitro assays are suitable for evaluating its interaction with neurotransmitter receptors?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-GABA for GABAₐ receptors) quantify IC₅₀ values. Calcium flux assays (Fluo-4 AM dye) in neuronal cell lines measure functional activity. Data normalization to positive controls (e.g., muscimol for GABA receptors) ensures reproducibility .

Q. How can impurities from synthesis (e.g., diastereomers or byproducts) be identified and mitigated?

  • Methodological Answer : LC-MS/MS with a C18 column and 0.1% formic acid mobile phase separates diastereomers. Byproducts like hydrolyzed carboxylic acids are minimized by reducing reaction moisture (e.g., molecular sieves). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

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